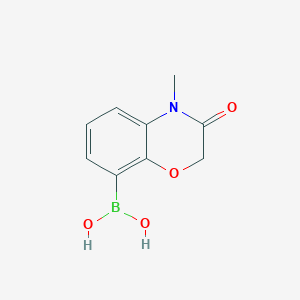(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid
CAS No.: 1551417-06-1
Cat. No.: VC5164577
Molecular Formula: C9H10BNO4
Molecular Weight: 206.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1551417-06-1 |
|---|---|
| Molecular Formula | C9H10BNO4 |
| Molecular Weight | 206.99 |
| IUPAC Name | (4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |
| Standard InChI | InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3 |
| Standard InChI Key | HLXGJGOWRZDQRG-UHFFFAOYSA-N |
| SMILES | B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O |
Introduction
Chemical Structure and Nomenclature
The molecular structure of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid consists of a benzoxazinone core modified with a methyl group at position 4 and a boronic acid moiety at position 8. The systematic IUPAC name is 8-borono-4-methyl-2H-benzo[b] oxazin-3(4H)-one, reflecting the numbering of the fused bicyclic system. Key structural features include:
-
Benzoxazinone backbone: A six-membered benzene ring fused to a six-membered oxazinone ring containing one oxygen and one nitrogen atom .
-
Methyl substituent: Positioned at the 4-position of the oxazinone ring, influencing electronic effects and steric hindrance.
-
Boronic acid group: Located at the 8-position of the benzene ring, enabling participation in palladium-catalyzed coupling reactions .
The molecular formula is C₉H₁₀BNO₄, with a calculated molar mass of 207.00 g/mol. Comparative analysis with related compounds, such as 3-Oxo-3,4-dihydro-2H-benzo[b] oxazine-8-boronic acid pinacol ester (C₁₄H₁₈BNO₄, 275.11 g/mol) , highlights the impact of the pinacol protecting group on molecular weight and solubility.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Source Compound |
|---|---|---|
| Density | 1.20–1.30 g/cm³ | |
| Boiling Point | ~450°C (decomposition likely) | |
| pKa | 12.70–12.80 (boronic acid group) | |
| LogP (octanol-water) | -0.87 to -1.52 | |
| Aqueous Solubility | 5.77–20.3 mg/mL |
The boronic acid group confers moderate acidity (pKa ~12.7), making it reactive under basic conditions. The low LogP values suggest hydrophilic characteristics, aligning with its solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthetic Pathways
Benzoxazinone Core Formation
The benzoxazinone scaffold is typically synthesized via cyclization of ortho-substituted aniline derivatives. A common route involves:
-
Methylation of 2-aminophenol: Introducing the methyl group at the 4-position using methyl iodide or dimethyl sulfate .
-
Cyclization with phosgene or urea: Forming the oxazinone ring through intramolecular condensation .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its boronic acid group facilitates conjugation to aromatic systems, enabling the construction of biaryl structures prevalent in drug candidates .
Materials Science
In polymer chemistry, it acts as a cross-linking agent for boronate ester-based hydrogels, leveraging reversible B–O bonds for self-healing materials .
Sensors and Probes
The boronic acid moiety’s affinity for diols makes it useful in glucose-sensing applications and glycoprotein detection .
The compound requires storage in anhydrous conditions at 2–8°C to prevent boronic acid degradation . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume